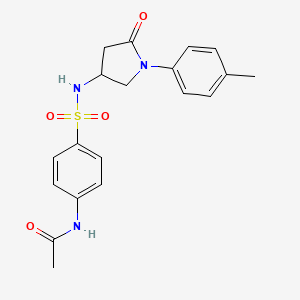
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide, also known as NSC-631570 or SNS-032, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Synthesis and Evaluation of Novel Compounds : Research focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties, showing promise as antimicrobial agents. These efforts aim to address the need for more effective treatments against resistant strains of bacteria and fungi. Compounds derived from N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide have been evaluated for their in vitro antibacterial and antifungal activities, showcasing promising results against a variety of microbial strains (Darwish et al., 2014).
Antitumor Activity
- Novel Antitumor Derivatives : Investigations into novel acetamide, pyrrole, pyrrolopyrimidine, and other derivatives containing biologically active pyrazole moieties derived from sulfamoyl compounds have shown significant antitumor activity. These studies highlight the potential of these compounds in developing new therapeutic agents for cancer treatment. One study found a compound more effective than the reference drug, doxorubicin, suggesting a promising avenue for future cancer therapy research (Alqasoumi et al., 2009).
Antioxidant Activity
- Amidomethane Sulfonyl-Linked Bis Heterocycles : The antioxidant activity of amidomethane sulfonyl-linked pyrrolyl oxazoles/thiazoles/imidazoles prepared from derivatives has been explored. A specific derivative exhibited excellent antioxidant activity surpassing that of Ascorbic acid. This suggests potential therapeutic applications in managing oxidative stress-related diseases (Talapuru et al., 2014).
Propiedades
IUPAC Name |
N-[4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-3-7-17(8-4-13)22-12-16(11-19(22)24)21-27(25,26)18-9-5-15(6-10-18)20-14(2)23/h3-10,16,21H,11-12H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJQHKPDVISSFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)sulfamoyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


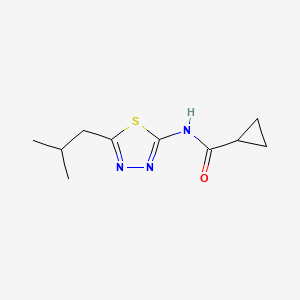
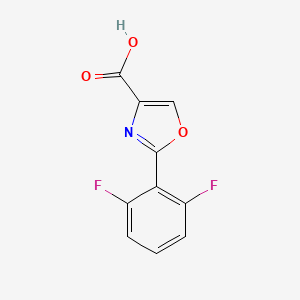
![Benzofuran-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2411574.png)
![2-{[(2S)-1-[(2-methoxyphenyl)amino]-3-methylbutan-2-yl]carbamoyl}benzene-1-sulfonic acid](/img/structure/B2411575.png)
![2-[(4-Chlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2411576.png)
![Tert-butyl N-cyclopropyl-N-[4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2-methylphenyl]carbamate](/img/structure/B2411577.png)
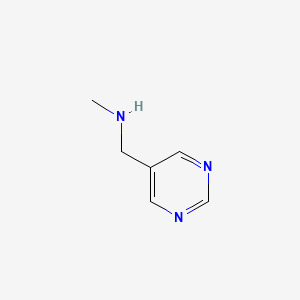
![methyl 4-(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamido)benzoate](/img/structure/B2411582.png)
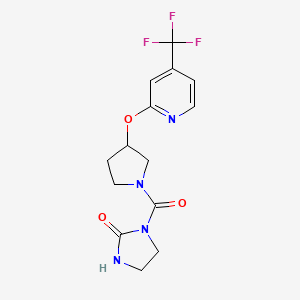
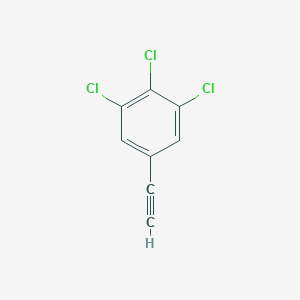
![(7-{[(4-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2411587.png)
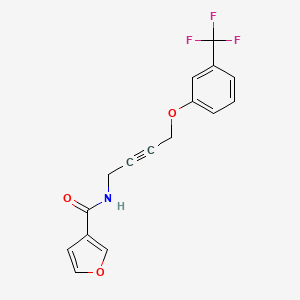
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)